molecular formula C10H12BF3KNO2 B1531151 Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate CAS No. 926280-84-4

Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate

Cat. No.: B1531151
CAS No.: 926280-84-4
M. Wt: 285.11 g/mol
InChI Key: STXOIKJBESFMEO-UHFFFAOYSA-N
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Description

Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is a useful research compound. Its molecular formula is C10H12BF3KNO2 and its molecular weight is 285.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The exact mechanism of action, target, and biochemical pathways would depend on the specific context in which this compound is used. For example, in a Suzuki-Miyaura reaction, the target would be the halide compound, and the result of the action would be a new carbon-carbon bond .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific context and the organism in which this compound is used. These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its target site of action .

The action environment, including factors like temperature, pH, and the presence of other compounds, could influence the action, efficacy, and stability of this compound. For example, the efficiency of Suzuki-Miyaura reactions can be influenced by the choice of solvent and the temperature of the reaction .

Properties

IUPAC Name

potassium;trifluoro-[2-(phenylmethoxycarbonylamino)ethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO2.K/c12-11(13,14)6-7-15-10(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXOIKJBESFMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678472
Record name Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926280-84-4
Record name Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
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